![molecular formula C12H13ClN4O2 B2957068 9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride CAS No. 2567497-17-8](/img/structure/B2957068.png)
9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : The compound has been synthesized through various chemical reactions, such as 1,3-dipolar cycloaddition reactions (Kim et al., 1990). This method involves reacting 6-chloro-2-(1-methylhydrazino)quinoxaline 4-oxide with dimethyl or diethyl acetylenedicarboxylate and 2-chloroacrylonitrile.
- Chemical Transformations : Aerobic epoxidation and hydroxylation of a pyrrolo[2,1-b]quinazoline derivative have been studied, showcasing its reactivity under ambient conditions (Hawkins & Stephens, 2010).
Pharmacological Applications
- Antihypertensive Properties : Several pyrrolo[1,2-c]quinazolines and pyrrolo[1,2-c]quinazolinones, closely related to the compound , have exhibited antihypertensive properties in studies (Bandurco et al., 1981).
Synthesis of Derivatives and Related Compounds
- Derivative Synthesis : Novel pyrazoles and triazoles bearing a quinazoline moiety have been synthesized, indicating the versatility of the core structure in creating new pharmacologically active compounds (Saad et al., 2011).
- Polymorphic Modifications : Studies have also been conducted on polymorphic modifications of related compounds, which possess diuretic properties and potential as hypertension remedies (Shishkina et al., 2018).
Biological Activities and Applications
- Anti-Bacterial and Anti-Oxidant Activities : Novel 1,5-disubstituted pyrrolo[1,2-a]quinazolines have been evaluated for their anti-bacterial and anti-oxidant activities, demonstrating the potential therapeutic applications of these compounds (Kazemi et al., 2016).
- Antiulcer Agents : Derivatives of pyrrolo and pyrido[2,1-b] quinazoline have been synthesized and evaluated as antiulcer agents, indicating the compound's relevance in gastrointestinal therapeutic research (Doria et al., 1984).
Antimicrobial and Antitumor Activities
- Antimicrobial Activities : Some new pyrrolylthieno[2,3-b]-quinoline derivatives have been synthesized and screened for their antibacterial and antifungal activities (Geies et al., 1998).
- Antitumor Activities : A study focused on the utility of quinazolin-4(3H)-one in the synthesis of heterocyclic compounds with anticancer activity, showcasing the potential of these compounds in cancer treatment (Helali et al., 2014).
Mechanism of Action
Target of Action
Quinazoline and quinazolinone derivatives, which this compound is a part of, have been known to exhibit a wide range of biopharmaceutical activities .
Mode of Action
Quinazoline and quinazolinone derivatives have been reported to exhibit diverse biological activities such as anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic . The mode of action is likely dependent on the specific biological activity exhibited by the compound.
Biochemical Pathways
It is known that quinazoline and quinazolinone derivatives can affect a broad range of biological pathways due to their diverse biological activities .
Pharmacokinetics
An in vitro pharmacokinetic study of a similar compound, a 2,3,-dihydro-1 h -pyyrolo [3,4- b ]quinolin-1-one derivative, ascertained its stability in both simulated gastric fluid and simulated intestinal fluid .
Result of Action
Given the diverse biological activities of quinazoline and quinazolinone derivatives, the effects can range from anti-inflammatory and anticonvulsant effects to anticancer, antibacterial, antifungal, anti-hiv, and anti-analgesic effects .
properties
IUPAC Name |
9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N4O2.ClH/c13-15-11(17)7-3-4-8-9(6-7)14-10-2-1-5-16(10)12(8)18;/h3-4,6H,1-2,5,13H2,(H,15,17);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPPLGAIVVWDYPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC3=C(C=CC(=C3)C(=O)NN)C(=O)N2C1.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
9-Oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazoline-6-carbohydrazide;hydrochloride |
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